![molecular formula C24H23N5O5 B2700544 N-(5-acetamido-2-methoxyphenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921537-66-8](/img/structure/B2700544.png)
N-(5-acetamido-2-methoxyphenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
Pyrrolopyrimidines are aromatic heterocyclic compounds that contain a pyrimidine ring fused with a pyrrole ring . They have been studied for many years as potential lead compounds for the development of various therapeutic agents .
Synthesis Analysis
The synthesis of pyrrolopyrimidines often involves modifications to the pyrimidine ring, with enzymatic recognition often modulated by substituents at various positions . The synthetic protocols to prepare these derivatives are diverse and depend on the specific structure and substituents of the compound .Molecular Structure Analysis
The molecular structure of pyrrolopyrimidines can vary depending on the position of the nitrogen atom in the pyridine ring . The pyrrolopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .Chemical Reactions Analysis
The chemical reactions involving pyrrolopyrimidines can be diverse and depend on the specific structure and substituents of the compound . The mechanism of action of pyrimidine-based anti-inflammatory agents is generally associated with the inhibition of PGE 2 generated by COX enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrimidines can vary depending on the specific structure and substituents of the compound. For example, changes in substituents can aim to increase their selectivity over certain enzymes .Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Novel Compounds
Research has led to the synthesis of various novel compounds with potential biological activities, such as anti-inflammatory and analgesic agents derived from visnaginone and khellinone, highlighting the importance of chemical synthesis in drug discovery (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). These efforts demonstrate how modifications of chemical structures can lead to the discovery of compounds with significant therapeutic potential.
Anticancer and Cytotoxic Activities
The development of pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells shows the role of synthetic chemistry in contributing to cancer research and the search for new anticancer drugs (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
Antimicrobial and Antifungal Activities
Synthesis of Antifungal Compounds
The creation of pyrido[2,3-d]pyrimidine derivatives and their assessment for antifungal activities exemplifies the exploration of new treatments for fungal infections, contributing to the broader field of antimicrobial research (F. Hanafy, 2011).
Electrochromic and Fluorescent Properties
Electrochromic Aromatic Polyamides
The development of aromatic polyamides with pendant triphenylamine units for electrochromic applications illustrates the intersection of organic chemistry and material science, offering potential applications in smart windows and electronic displays (Cha-Wen Chang, Guey‐Sheng Liou, 2008).
Fluorescent Properties for Textile Applications
The study of fluorescent properties of compounds for applications such as fluorescent whiteners on polyester fibers underscores the role of chemistry in enhancing the functionality and aesthetic value of textiles (D. W. Rangnekar, G. Shenoy, 1987).
Mechanism of Action
The mechanism of action of pyrrolopyrimidines can vary depending on the specific structure and substituents of the compound. Some pyrrolopyrimidines have shown anti-inflammatory effects, which are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Future Directions
properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-3-benzyl-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5/c1-14(30)25-16-9-10-19(34-3)18(11-16)26-22(31)17-13-28(2)21-20(17)27-24(33)29(23(21)32)12-15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3,(H,25,30)(H,26,31)(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBSJKLLBISMBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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